molecular formula C20H17FN4OS B2870267 1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013803-86-5

1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2870267
CAS No.: 1013803-86-5
M. Wt: 380.44
InChI Key: YPRVBPYBSNERJW-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrazole carboxamides. What sets 1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Other similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-7-5-6-13(21)10-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRVBPYBSNERJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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